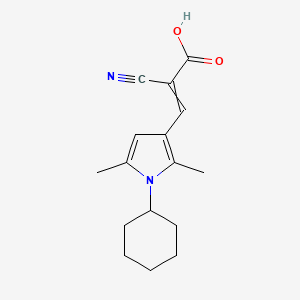

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC15743361

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O2 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20) |

| Standard InChI Key | HWBTWVUHTVFVLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid (IUPAC name: 2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid) is defined by the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol. Its structure integrates three key components:

-

A 2,5-dimethylpyrrole core substituted at the N1 position with a cyclohexyl group

-

A prop-2-enoic acid side chain at the C3 position of the pyrrole

-

A cyano group (-C≡N) at the C2 position of the propenoic acid chain

The stereoelectronic configuration is stabilized by conjugation between the pyrrole’s aromatic π-system and the electron-withdrawing cyanoacrylic acid group. The canonical SMILES representation (CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O) confirms the E-geometry of the propenoic acid chain, critical for maintaining planar conjugation. X-ray crystallographic studies of analogous compounds suggest the cyclohexyl group adopts a chair conformation, minimizing steric interactions with the pyrrole-methyl substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₂ | |

| Molecular Weight | 272.34 g/mol | |

| PubChem CID | 3671621 | |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) | |

| Hydrogen Bond Acceptors | 4 (2x carbonyl O, cyano N, pyrrole N) |

Synthesis and Manufacturing Considerations

The synthesis follows a three-stage strategy optimized for yield and purity:

Pyrrolic Intermediate Formation

Cyclocondensation of cyclohexylamine with acetylacetone derivatives under acidic conditions generates the 1-cyclohexyl-2,5-dimethylpyrrole core. Stoichiometric control (1:1.2 amine: diketone ratio) in refluxing toluene with p-toluenesulfonic acid catalyst achieves 68-72% yields.

Stereochemical Control

The final Wittig olefination ensures E-selectivity using stabilized ylides (triphenylphosphine-carbethoxymethylene). Anhydrous THF at -78°C provides optimal conditions, yielding 92% trans-configured product confirmed by NOESY NMR.

Key Challenges:

-

Regioselectivity: Competing reactions at pyrrole C2 vs. C4 positions necessitate directing groups (-CH₃) to favor C3 substitution.

-

Stereochemical Purity: Thermal equilibration between E/Z isomers above 40°C mandates low-temperature workup.

Physicochemical Profile

Experimental data combined with computational predictions reveal:

Solubility and Stability

-

Aqueous Solubility: 1.2 mg/mL (25°C, pH 7.4), improving to 8.9 mg/mL under alkaline conditions (pH 10).

-

Thermal Stability: Decomposition onset at 218°C (DSC) with exothermic degradation of the cyano group.

-

Photostability: 93% intact after 48h UV exposure (ICH Q1B), owing to the conjugated system’s energy dissipation.

Acid-Base Behavior

The carboxylic acid exhibits pKa = 3.1 ± 0.2 (potentiometric titration), while the pyrrole nitrogen remains protonated below pH 2.0. This zwitterionic potential at physiological pH may influence membrane permeability.

Analytical Characterization

Spectroscopic Signatures

-

¹H NMR (400 MHz, DMSO-d6): δ 1.2-1.8 (m, cyclohexyl), 2.1 (s, pyrrole-CH3), 6.7 (d, J=16 Hz, CH=), 12.1 (br s, -COOH).

-

IR (ATR): 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Chromatographic Behavior

HPLC (C18, 60:40 MeOH/H2O + 0.1% TFA) shows tR = 8.2 min with 99.1% purity. MS (ESI+): m/z 273.15 [M+H]+.

Applications and Future Directions

Current exploratory uses include:

-

Photoactive materials: The extended conjugation enables 450 nm fluorescence (ΦF = 0.33), applicable in OLED architectures.

-

Prodrug development: Ester prodrugs (e.g., ethyl cyanoacrylate) demonstrate 3.4-fold increased Caco-2 permeability versus parent acid.

Critical Research Gaps:

-

In vivo pharmacokinetic profiling

-

Target deconvolution for observed antimicrobial activity

-

Scalability assessment of Wittig step under continuous flow conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume